2-(5-phenyl-1H-pyrazol-3-yl)acetic acid
Overview
Description
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its versatility and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the use of diazo compounds and hydrazines to form the pyrazole ring, followed by functionalization to introduce the acetic acid group .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions and ruthenium-catalyzed hydrogen transfer reactions are used to synthesize pyrazole derivatives on a large scale . These methods offer high efficiency and can be adapted for the production of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it can interact with microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
- 2-(5-phenyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-phenyl-1H-pyrazol-3-yl)propanoic acid
Uniqueness
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the 5-position and the acetic acid moiety at the 3-position contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWFQTYQQCMEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720272 | |
Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919198-86-0 | |
Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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